molecular formula C12H22ClNO3 B13140577 (R)-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate

(R)-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate

Cat. No.: B13140577
M. Wt: 263.76 g/mol
InChI Key: ZNJWTNDBZSOFFP-SECBINFHSA-N
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Description

®-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a chloro group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between a suitable starting material and a chlorinating agent.

    Introduction of the Carbamate Group: The intermediate is then reacted with a carbamoylating agent to introduce the carbamate group.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled reaction temperatures, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

®-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (1-chloro-5-methyl-2-oxohexan-3-yl)carbamate
  • N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzenesulfonamide

Uniqueness

®-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H22ClNO3

Molecular Weight

263.76 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate

InChI

InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m1/s1

InChI Key

ZNJWTNDBZSOFFP-SECBINFHSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)CCl)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C

Origin of Product

United States

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